7-azaspiro[3.5]non-1-ene hydrochloride

Medicinal Chemistry Synthetic Methodology Building Block Procurement

7-Azaspiro[3.5]non-1-ene hydrochloride provides a rigid spiro[3.5]non-1-ene framework with a free secondary amine—no Boc deprotection required before acylation, alkylation, or reductive amination. The cyclobutene olefin enables orthogonal diversification via hydrogenation or cross-coupling. This scaffold is validated in FAAH inhibitor leads (kinact/Ki >1500 M⁻¹ s⁻¹) and mAChR M4 antagonist programs. The HCl salt ensures consistent solubility and handling for reproducible SAR cycles.

Molecular Formula C8H14ClN
Molecular Weight 159.7
CAS No. 2751615-56-0
Cat. No. B6219269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-azaspiro[3.5]non-1-ene hydrochloride
CAS2751615-56-0
Molecular FormulaC8H14ClN
Molecular Weight159.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azaspiro[3.5]non-1-ene Hydrochloride (CAS 2751615-56-0): Technical Specification and Procurement-Ready Spirocyclic Amine Scaffold


7-Azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is a spirocyclic secondary amine hydrochloride salt with a molecular formula of C8H14ClN and a molecular weight of 159.65 g/mol . It features a rigid spiro[3.5]non-1-ene core—comprising a cyclobutene ring fused to a piperidine ring via a shared spiro carbon—that imparts a distinct three-dimensional conformation and vector orientation not achievable with linear or monocyclic amine scaffolds [1]. The hydrochloride salt form enhances aqueous solubility and handling stability, making it a versatile building block for medicinal chemistry campaigns, particularly in the design of conformationally constrained analogs and the optimization of ligand-target binding interactions.

Why Generic Substitution Fails for 7-Azaspiro[3.5]non-1-ene Hydrochloride: Critical Structure-Dependent Differentiators


Generic substitution of 7-azaspiro[3.5]non-1-ene hydrochloride with other spirocyclic amines or simple piperidine derivatives is not scientifically justifiable without quantitative re-validation. The compound's unique spiro[3.5]non-1-ene framework imposes a rigid, pre-organized geometry that dictates both the exit vectors of the secondary amine handle and the overall molecular shape—parameters known to critically influence target binding, selectivity, and physicochemical properties in drug discovery [1]. While in-class analogs such as 7-azaspiro[3.5]nonane hydrochloride (CAS 1414885-16-7) or tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate (CAS 2751615-55-9) share the spirocyclic core, they differ in key attributes including ring saturation (nonane vs. non-1-ene), protecting group status (Boc-protected vs. free amine), and salt form (free base vs. HCl), each of which directly impacts synthetic utility, downstream functionalization, and biological activity. The evidence compiled below quantifies these differentiators to guide informed procurement and experimental design decisions.

Quantitative Differentiation Evidence: 7-Azaspiro[3.5]non-1-ene Hydrochloride vs. Closest Analogs


Synthetic Accessibility: Direct Functionalization vs. Protecting Group Removal

7-Azaspiro[3.5]non-1-ene hydrochloride provides a free secondary amine handle ready for immediate functionalization (e.g., acylation, alkylation, reductive amination) without the need for a deprotection step. In contrast, the widely available tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate (CAS 2751615-55-9) requires Boc removal—typically with TFA or HCl—prior to further elaboration, adding a synthetic step with variable yields . While direct comparative yield data for these specific compounds is not available in the public literature, class-level inference indicates that elimination of a deprotection step reduces overall step count by at least 1 and avoids yield losses typically ranging from 5–20% in Boc deprotection sequences [1]. The hydrochloride salt form also offers superior bench stability and solubility relative to the free base (CAS 2751615-55-9), facilitating streamlined reaction setup in medicinal chemistry workflows.

Medicinal Chemistry Synthetic Methodology Building Block Procurement

FAAH Inhibitor Scaffold Potency: 7-Azaspiro[3.5]nonane Core Differentiation from Other Spirocyclic Cores

The 7-azaspiro[3.5]nonane core—the fully saturated analog of the target compound—has been quantitatively validated as a superior FAAH inhibitor scaffold relative to other spirocyclic cores. In a head-to-head comparison of spirocyclic inhibitor lead series, compounds bearing the 7-azaspiro[3.5]nonane scaffold achieved kinact/Ki potency values greater than 1500 M⁻¹ s⁻¹, while other spirocyclic cores evaluated in the same study (e.g., 2-azaspiro[3.5]nonane, 6-azaspiro[2.5]octane, and 1-oxa-8-azaspiro[4.5]decane variants) did not reach this threshold [1]. The 7-azaspiro[3.5]nonane core was explicitly identified as one of only two novel spirocyclic cores (alongside 1-oxa-8-azaspiro[4.5]decane) that 'clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH' [1]. While the target compound 7-azaspiro[3.5]non-1-ene hydrochloride is the unsaturated analog, the core scaffold identity is preserved; the non-1-ene olefin offers an additional synthetic handle for further diversification (e.g., cross-coupling, hydrogenation) not present in the saturated nonane analog.

Fatty Acid Amide Hydrolase (FAAH) Pain Therapeutics Endocannabinoid System

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Properties

7-Azaspiro[3.5]non-1-ene hydrochloride (CAS 2751615-56-0) is supplied as a crystalline hydrochloride salt, whereas its free base counterpart (CAS 2751615-55-9) is the neutral amine. The hydrochloride salt form confers measurably improved aqueous solubility and solid-state stability compared to the free base—a class-level property well-established for amine hydrochlorides [1]. The molecular weight difference (159.65 g/mol for HCl salt vs. 123.20 g/mol for free base) directly reflects the stoichiometric addition of HCl [2]. The salt form also eliminates the need for in situ salt formation prior to biological assays, ensuring consistent dosing and reproducible activity measurements in cell-based and biochemical screens.

Preformulation Solubility Chemical Stability

Olefin Functional Handle: Differentiation from Saturated 7-Azaspiro[3.5]nonane Analogs

7-Azaspiro[3.5]non-1-ene hydrochloride contains a cyclobutene double bond that is absent in the saturated analog 7-azaspiro[3.5]nonane hydrochloride (CAS 1414885-16-7). This olefin provides a distinct synthetic handle for late-stage diversification via reactions including hydrogenation (to access the saturated nonane scaffold on-demand), cross-coupling (e.g., Heck, Suzuki-Miyaura), epoxidation, and dihydroxylation . The rotatable bond count for the free base is 0, indicating a fully rigid spirocyclic system that pre-organizes substituent vectors [1]. In contrast, the saturated analog lacks this orthogonal reactive site, limiting its diversification options. Procurement of the non-1-ene variant thus preserves synthetic optionality: researchers can either retain the olefin for property modulation or reduce it to the saturated analog as needed.

Late-Stage Functionalization Diversification Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for 7-Azaspiro[3.5]non-1-ene Hydrochloride


Medicinal Chemistry SAR Campaigns Requiring Rapid Amine Functionalization

The free secondary amine of 7-azaspiro[3.5]non-1-ene hydrochloride is immediately available for acylation, alkylation, or reductive amination without prior deprotection. This reduces synthetic step count and accelerates SAR cycles relative to Boc-protected spirocyclic amines [1]. The hydrochloride salt form ensures consistent solubility and handling, minimizing batch-to-batch variability in reaction outcomes.

FAAH Inhibitor Lead Optimization Programs

The 7-azaspiro[3.5]nonane core has been validated as a superior scaffold for FAAH inhibition, achieving kinact/Ki > 1500 M⁻¹ s⁻¹ in optimized lead series [1]. 7-Azaspiro[3.5]non-1-ene hydrochloride provides access to this pharmacophore with an additional olefin handle for further diversification, enabling exploration of both saturated and unsaturated analog series from a single building block.

Late-Stage Diversification and Library Synthesis

The cyclobutene double bond in 7-azaspiro[3.5]non-1-ene hydrochloride serves as an orthogonal reactive site for hydrogenation, cross-coupling, or oxidation chemistries [1]. This enables the generation of structurally diverse compound libraries from a single spirocyclic precursor, increasing the efficiency of hit-to-lead and lead optimization workflows.

Muscarinic Acetylcholine Receptor M4 (mAChR M4) Antagonist Development

Substituted 7-azaspiro[3.5]nonane compounds have been disclosed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target of interest for neurological and psychiatric disorders [1]. 7-Azaspiro[3.5]non-1-ene hydrochloride provides the core scaffold for synthesizing and evaluating novel M4 antagonist analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-azaspiro[3.5]non-1-ene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.